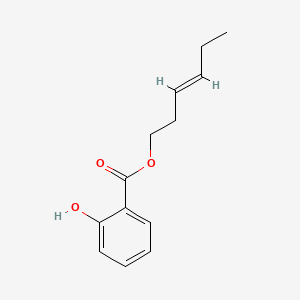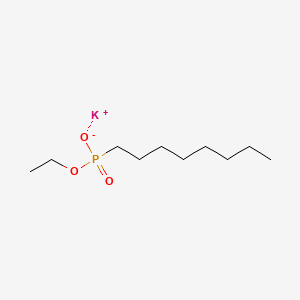
Formyl-L-phenylalanyl-L-methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FOR-PHE-MET-OH, also known as N-formyl-L-phenylalanine-L-methionine, is a tripeptide composed of formylated phenylalanine and methionine. This compound is significant in various biochemical and pharmaceutical applications due to its unique structural properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FOR-PHE-MET-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-methionine, to a solid resin. The formyl group is then introduced to the phenylalanine residue. The coupling reactions are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified through high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of FOR-PHE-MET-OH can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of protective groups and efficient coupling reagents is crucial to prevent side reactions and degradation of the peptide.
化学反应分析
Types of Reactions
FOR-PHE-MET-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to an aldehyde or alcohol.
Substitution: The phenylalanine residue can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Aldehyde, alcohol derivatives.
Substitution: Halogenated phenylalanine derivatives.
科学研究应用
FOR-PHE-MET-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and nanostructures for drug delivery systems.
作用机制
The biological activity of FOR-PHE-MET-OH is primarily attributed to its ability to interact with specific molecular targets. The formyl group enhances its binding affinity to receptors and enzymes. The phenylalanine residue contributes to hydrophobic interactions, while the methionine residue can undergo oxidation-reduction reactions, influencing cellular redox states. These interactions modulate various signaling pathways, leading to diverse physiological effects.
相似化合物的比较
Similar Compounds
N-formyl-L-phenylalanine-L-leucine: Similar structure but with leucine instead of methionine.
N-formyl-L-phenylalanine-L-valine: Contains valine in place of methionine.
N-formyl-L-phenylalanine-L-isoleucine: Isoleucine replaces methionine.
Uniqueness
FOR-PHE-MET-OH is unique due to the presence of methionine, which can undergo oxidation-reduction reactions, adding an additional layer of functionality. This property is not present in similar compounds with non-oxidizable residues like leucine, valine, or isoleucine. The formyl group also enhances its binding affinity, making it a valuable compound in biochemical research.
属性
分子式 |
C15H20N2O4S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(20)21)17-14(19)13(16-10-18)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 |
InChI 键 |
QXQWSZPNISDOON-STQMWFEESA-N |
手性 SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC=O |
规范 SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
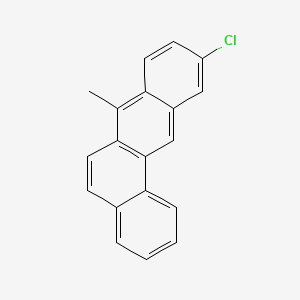
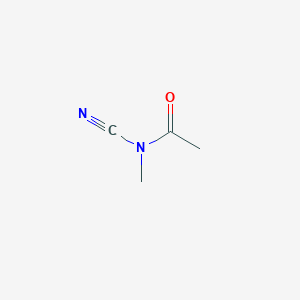
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)

![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
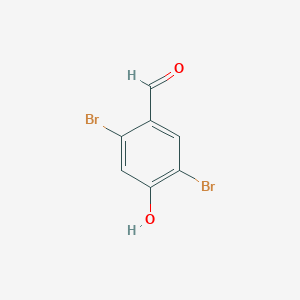


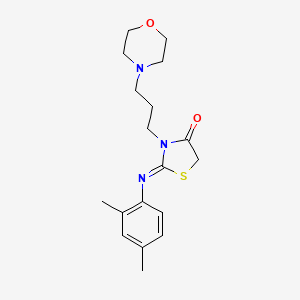
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
